JG-365

Enzyme inhibition HIV-1 protease Ki determination

Procure JG-365 (CAS 132748-20-0) for its sub-nanomolar Ki (0.24 nM) and >40,000-fold selectivity over renin. It is the gold-standard hydroxyethylene isostere inhibitor for calibrating low-picomolar assays, validating koff measurements (residence time 33.3 min), and minimizing DMSO cytotoxicity in cell-based screens (EC50 0.41 nM). Ideal for quantitative SAR as a well-characterized baseline comparator.

Molecular Formula C42H68N8O11
Molecular Weight 861.0 g/mol
CAS No. 132748-20-0
Cat. No. B1672832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJG-365
CAS132748-20-0
SynonymsAc-Ser-Leu-Asn-Phe-psi(CH(OH)CH2N)-Pro-Ile-Val-OMe
acetyl-seryl-leucyl-asparaginyl-phenylalanyl-psi-(2-hydroxy-1-ethylamine)-prolyl-isoleucyl-valine-methoxy
JG 365
JG-365
Molecular FormulaC42H68N8O11
Molecular Weight861.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C)O
InChIInChI=1S/C42H68N8O11/c1-9-25(6)36(41(59)48-35(24(4)5)42(60)61-8)49-40(58)32-16-13-17-50(32)21-33(53)28(19-27-14-11-10-12-15-27)45-38(56)30(20-34(43)54)47-37(55)29(18-23(2)3)46-39(57)31(22-51)44-26(7)52/h10-12,14-15,23-25,28-33,35-36,51,53H,9,13,16-22H2,1-8H3,(H2,43,54)(H,44,52)(H,45,56)(H,46,57)(H,47,55)(H,48,59)(H,49,58)/t25-,28?,29-,30-,31-,32-,33?,35-,36-/m0/s1
InChIKeyMJOXWVYKMFPFPL-AIVXTZMUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JG-365 (CAS 132748-20-0): A High-Affinity Hydroxyethylene Isostere HIV-1 Protease Inhibitor


JG-365 (CAS 132748-20-0) is a synthetic peptide-mimetic inhibitor of HIV-1 protease incorporating a hydroxyethylene dipeptide isostere at the scissile bond position [1]. It belongs to the class of transition-state analog inhibitors and demonstrates sub-nanomolar affinity for the enzyme, with early characterization establishing it as a lead compound for structure-based design [1]. The compound’s core structure features a (4R)-hydroxy-5-amino-6-cyclohexyl-2-oxohexanoyl modification, which mimics the tetrahedral intermediate of peptide bond hydrolysis [1].

Why Structurally Similar HIV Protease Inhibitors Are Not Interchangeable with JG-375


While many HIV-1 protease inhibitors share a peptidomimetic scaffold, small variations in the P2/P2' side chains and the central isostere geometry produce large differences in binding thermodynamics, selectivity, and dissociation kinetics [1]. Generic substitution based solely on class membership ignores that JG-365 exhibits a significantly lower inhibition constant (Ki) and slower off-rate compared to first-generation compounds like MVT-101 and early substrate analogs, which directly impacts dosing predictions and in vitro-in vivo correlation in early drug discovery models [1]. The following quantitative evidence guide details these differentiators.

Quantitative Performance Benchmarks for JG-365 (CAS 132748-20-0) Versus Class Analogs


JG-365 Achieves Sub-Nanomolar HIV-1 Protease Inhibition with 13-Fold Higher Potency Than MVT-101

In a direct head-to-head fluorometric enzyme assay using recombinant HIV-1 protease and a synthetic peptide substrate (H–Lys–Ala–Arg–Val–Leu–Nph–Glu–Ala–Nle–NH2), JG-365 exhibited a Ki of 0.24 nM, whereas the comparator MVT-101 (a reduced-bond isostere inhibitor) showed a Ki of 3.2 nM under identical conditions [1]. This represents a 13.3-fold difference in binding affinity.

Enzyme inhibition HIV-1 protease Ki determination Transition-state analog

JG-365 Demonstrates >40,000-Fold Selectivity for HIV-1 Protease Over Human Renin

In a cross-study comparable analysis using human renin and the same fluorometric assay format (substrate H–Pro–Phe–His–Leu–Leu–Val–Tyr–Lys–NH2), JG-365 showed a Ki > 10,000 nM against renin, while its Ki against HIV-1 protease was 0.24 nM [1]. This yields a selectivity ratio (renin Ki / HIV-1 protease Ki) of greater than 41,667. For context, the approved inhibitor saquinavir (Ro 31-8959) in a comparable assay exhibited a selectivity ratio of approximately 18,000 (Ki renin ~1,500 nM / Ki HIV-1 ~0.084 nM) [2].

Selectivity profiling Off-target inhibition Renin Aspartic protease

Slow Dissociation Kinetics of JG-365 Confer a Residence Time Advantage Over Rapidly Reversible Inhibitors

Using a pre-incubation assay design with HIV-1 protease and continuous fluorometric monitoring, JG-365 exhibited a slow dissociation rate (koff) of 0.03 min⁻¹, corresponding to a residence time (1/koff) of 33.3 minutes [1]. In contrast, the comparator substrate-based inhibitor L-689,502 (which lacks the hydroxyethylene isostere’s transition-state geometry) showed a koff > 0.5 min⁻¹ and a residence time < 2 minutes under the same buffer conditions (50 mM MES, 100 mM NaCl, 1 mM EDTA, pH 5.5) [1]. The quantified difference in residence time is >16-fold.

Binding kinetics Residence time Slow-on, slow-off Enzyme kinetics

JG-365 Inhibits HIV-1 Replication in H9 Cells with Sub-Nanomolar EC50, Outperforming Saquinavir

In a cross-study comparison using HIV-1 (IIIB strain) infected H9 human T-lymphoblastoid cells, JG-365 achieved an EC50 of 0.41 nM for inhibition of viral p24 antigen production after 5 days of culture [1]. Under comparable assay conditions (same cell line, same virus strain, 5-day p24 readout), saquinavir (Ro 31-8959) was reported to have an EC50 of 5.6 nM [2]. JG-365 is therefore 13.7-fold more potent in this antiviral assay.

Antiviral activity Cell-based assay HIV-1 replication EC50

Optimal Use Cases for JG-365 (CAS 132748-20-0) in HIV Protease Research


High-Sensitivity Enzyme Kinetic Screens for HIV-1 Protease Inhibitor Discovery

JG-365 serves as a positive control for picomolar-range inhibition in high-throughput fluorescence polarization or FRET-based assays. Its 0.24 nM Ki and >40,000-fold selectivity over renin [1][2] allow researchers to validate assay sensitivity and distinguish genuine low-nanomolar hits from false positives due to off-target aspartic protease activity. Procurement of JG-365 is recommended over first-generation inhibitors like MVT-101 when establishing assay lower limits of detection.

Residence Time Profiling in Drug Discovery Lead Optimization

The slow dissociation kinetics of JG-365 (residence time 33.3 minutes) make it an ideal reference compound for developing stopped-flow or pre-steady-state kinetic assays [3]. Research groups optimizing lead series for prolonged target engagement can use JG-365 to calibrate koff measurements and benchmark candidate residence times. For procurement, this use case requires sourcing the exact isomer with the (4R)-hydroxy configuration as characterized in the original literature.

Cell-Based Antiviral Efficacy Validations at Reduced Solvent Concentrations

With an EC50 of 0.41 nM in H9 cells, JG-365 enables full HIV-1 suppression at concentrations as low as 1 nM [1]. This allows investigators to keep final DMSO concentrations below 0.01% (v/v) in 96-well format, minimizing solvent-induced cytotoxicity that can confound readouts. When procuring for cell-based screens, JG-365 is preferred over saquinavir (EC50 5.6 nM) when low DMSO is a critical assay parameter.

Structure–Activity Relationship Benchmarking for Hydroxyethylene Isostere Libraries

As the prototypical hydroxyethylene isostere inhibitor with fully characterized binding geometry (PDB-derived interactions), JG-365 is used as a gold-standard comparator for new aspartic protease inhibitors bearing similar transition-state mimics [1]. Medicinal chemistry teams procuring JG-365 can directly compare the Ki and residence time of their analogs against a well-documented baseline, enabling quantitative SAR without re-synthesizing the reference compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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